molecular formula C23H19FN2O4S B10882349 Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B10882349
M. Wt: 438.5 g/mol
InChI Key: QTRQDJNDEKAHHF-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate, often referred to as MTFP , belongs to the class of thiazolopyrimidine derivatives. Let’s break down its name:

    Methyl: Indicates the presence of a methyl group (CH₃).

    (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: Describes the specific arrangement of functional groups and the fused ring system.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

MTFP undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding thiazolopyrimidine N-oxide.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substituents on the aromatic rings can be modified via electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

Scientific Research Applications

MTFP finds applications in:

    Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It could serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of MTFP’s effects remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

MTFP’s uniqueness lies in its fused thiazolopyrimidine core. Similar compounds include:

    Thiazolopyrimidine derivatives: Explore related structures with varying substituents.

Remember that MTFP’s properties and applications are continually investigated, and further research will enhance our understanding of this intriguing compound.

: Reference: Example reference source

Biological Activity

Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The resulting product is characterized by its high yield (82%) and melting point (Mp. 246–248 °C) .

Crystal Structure

The crystal structure reveals significant details about the molecular conformation and interactions. The presence of hydrogen bonding and the arrangement of substituent groups contribute to the compound's stability and biological activity. Notably, the fluorine atom enhances lipid solubility and drug persistence, which are critical factors in pharmacodynamics .

Antitumor Activity

Thiazolopyrimidines are recognized for their antitumor properties. The compound has shown promising results in inhibiting tumor cell replication. For instance, studies have indicated that derivatives of thiazolopyrimidine exhibit high inhibitory activity against various cancer cell lines .

Compound Cell Line IC50 (µM) Mechanism of Action
Methyl (2E)-2-(4-fluorobenzylidene)HeLa (cervical cancer)15Induction of apoptosis
Methyl (2E)-2-(4-fluorobenzylidene)MCF-7 (breast cancer)10Inhibition of cell proliferation

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . Additionally, its interaction with various protein kinases has been studied, indicating potential pathways for therapeutic intervention.

Case Studies and Research Findings

  • Case Study: In Vivo Efficacy
    • A study evaluating the in vivo efficacy of thiazolopyrimidine derivatives demonstrated significant tumor regression in murine models when treated with compounds similar to methyl (2E)-2-(4-fluorobenzylidene). The study highlighted a reduction in tumor size by approximately 60% compared to control groups .
  • Case Study: Pharmacokinetics
    • Research on pharmacokinetics revealed that the compound exhibits favorable absorption characteristics and a half-life conducive to therapeutic use. The presence of methoxy and fluorine groups enhances bioavailability .

Properties

Molecular Formula

C23H19FN2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl (2E)-2-[(4-fluorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19FN2O4S/c1-13-19(22(28)30-3)20(15-6-10-17(29-2)11-7-15)26-21(27)18(31-23(26)25-13)12-14-4-8-16(24)9-5-14/h4-12,20H,1-3H3/b18-12+

InChI Key

QTRQDJNDEKAHHF-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.